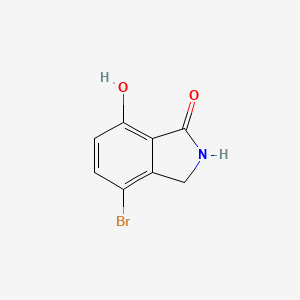

4-Bromo-7-hydroxyisoindolin-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-7-hydroxyisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. These compounds are known for their diverse biological activities and are often found in natural products and pharmaceutical molecules. The presence of a bromine atom and a hydroxyl group in its structure makes this compound an interesting compound for various chemical and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-hydroxyisoindolin-1-one can be achieved through several methods. One common approach involves the selective addition of organometallic reagents such as organomagnesium or organolithium compounds to phthalimides, followed by reduction. Another method includes the treatment of 2-alkynylbenzoic acids with primary amines, leading to the formation of hydroxyisoindolinones through tandem oxidative C-H activation and annulation reactions in the presence of palladium or rhodium catalysts .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using ultrasonic irradiation. This method is favored due to its high efficiency, group tolerance, and the ability to perform reactions on a multigram scale. Ultrasonic irradiation improves reaction rates, yields, and selectivity while applying milder reaction conditions and less hazardous materials .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-7-hydroxyisoindolin-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted isoindolinones .

Aplicaciones Científicas De Investigación

4-Bromo-7-hydroxyisoindolin-1-one has several scientific research applications, including:

Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and is used in the development of new synthetic methodologies.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 4-Bromo-7-hydroxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and bromine atom play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

3-Hydroxyisoindolin-1-one: Similar in structure but lacks the bromine atom.

7-Hydroxyisoindolin-1-one: Similar but without the bromine substitution.

4-Bromoisoindolin-1-one: Similar but lacks the hydroxyl group.

Uniqueness: 4-Bromo-7-hydroxyisoindolin-1-one is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical and biological properties.

Actividad Biológica

4-Bromo-7-hydroxyisoindolin-1-one (CAS No. 808127-81-3) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom and a hydroxyl group attached to an isoindolinone core. This unique structure contributes to its distinct biological activity compared to other isoindolinones.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. The mechanism primarily involves the inhibition of Cyclin-dependent kinase 7 (CDK7) , which plays a crucial role in cell cycle regulation and transcriptional control.

Table 1: Summary of Anticancer Activity

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MCF-7 | 5.2 | CDK7 inhibition |

| Prostate Cancer | LNCaP | 4.8 | CDK7 inhibition |

| Lung Cancer | A549 | 6.0 | CDK7 inhibition |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

The primary target for this compound is CDK7, where it forms hydrogen bonds with active amino acid residues in the enzyme's active site. This interaction disrupts the normal function of CDK7, leading to cell cycle arrest and apoptosis in cancer cells. The compound's binding affinity has been supported by molecular docking studies that predict its interactions at the molecular level.

Study on Anticancer Efficacy

A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. The compound was administered at varying doses over a period of four weeks. Results showed a significant reduction in tumor size compared to control groups, with histological analysis revealing increased apoptosis in treated tumors .

Antimicrobial Testing

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited minimum inhibitory concentrations (MIC) of 12 µg/mL for S. aureus and 15 µg/mL for E. coli, demonstrating its potential as a broad-spectrum antimicrobial agent .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound possesses favorable absorption and distribution characteristics. Predicted parameters indicate good bioavailability and metabolic stability, making it a promising candidate for further drug development.

Propiedades

IUPAC Name |

4-bromo-7-hydroxy-2,3-dihydroisoindol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-5-1-2-6(11)7-4(5)3-10-8(7)12/h1-2,11H,3H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPJPJVQBBXEHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2C(=O)N1)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.